molecular formula C19H19N3OS B2494303 N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-15-6

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2494303
CAS No.: 391226-15-6
M. Wt: 337.44
InChI Key: RTBYHPWDLXFDDB-UHFFFAOYSA-N
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Description

N-[5-(2,3,5,6-Tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,3,5,6-tetramethylphenyl group at position 5 and a benzamide moiety at position 2. This structure combines the electron-deficient thiadiazole ring with sterically demanding tetramethylphenyl and benzamide groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-11-10-12(2)14(4)16(13(11)3)18-21-22-19(24-18)20-17(23)15-8-6-5-7-9-15/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBYHPWDLXFDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,3,5,6-tetramethylphenyl hydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with an appropriate acid chloride, such as benzoyl chloride, under basic conditions to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are conducted under controlled conditions to prevent over-substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiadiazole rings often exhibit notable biological activities. N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for:

  • Antimicrobial Properties :
    • Thiadiazole derivatives have shown significant antibacterial and antifungal activities. Studies have demonstrated that this compound exhibits effective inhibition against various microbial strains including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • The compound has been investigated for its ability to inhibit cancer cell proliferation through interactions with key signaling pathways. For instance, derivatives targeting epidermal growth factor receptor (EGFR) and HER-2 have shown promising results in inhibiting breast and lung cancer cell lines .
  • Anti-inflammatory Effects :
    • Some studies suggest that thiadiazole derivatives can modulate inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • A study demonstrated that modifications to the thiadiazole ring significantly enhanced the antimicrobial activity against resistant strains of bacteria .
  • Another research focused on the anticancer properties of derivatives targeting EGFR and HER-2 pathways showed promising results in vitro against breast cancer cell lines .

Mechanism of Action

The mechanism of action of N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes or receptors involved in critical cellular processes. For example, it may bind to the active site of an enzyme, blocking its catalytic activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,3,4-thiadiazole scaffold is highly versatile, with substituents on the phenyl or heteroaromatic rings significantly altering properties. Key comparisons include:

Substituents on the Thiadiazole Ring
  • Pyridinyl Derivatives (e.g., N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide analogues): Compounds with pyridinyl groups () exhibit distinct electronic effects due to the nitrogen atom in the pyridine ring. For example, 3-chloro and 4-fluoro derivatives show characteristic ¹H NMR shifts for aromatic protons (δ 7.36–8.35 ppm) and IR C=O stretches (~1670–1715 cm⁻¹) .
  • Isoxazolyl and Phenyl Derivatives (e.g., compounds 6, 8a–c in ):

    • Isoxazole-containing analogues (e.g., compound 6) show IR C=O stretches at 1606 cm⁻¹ and molecular ions at m/z 348 .
    • The tetramethylphenyl group may confer greater metabolic stability compared to isoxazole or unsubstituted phenyl groups.
Benzamide Modifications
  • Sulfonamide Derivatives (e.g., compounds 9g–j in ): Substitution with sulfonamide groups (e.g., N-{5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonylbenzamide) introduces hydrogen-bonding capacity, affecting antioxidant activity (e.g., 53–67% ABTS•+ scavenging) . The benzamide in the target compound lacks sulfonamide functionality, which may reduce polarity and alter target selectivity.

Physicochemical and Spectral Properties

Compound Type Key Substituents IR C=O Stretch (cm⁻¹) ¹H NMR Shifts (δ, ppm) Melting Point (°C)
Pyridinyl Derivatives Cl, F, OCH₃ on benzamide 1670–1715 7.36–8.35 (aromatic protons) 160–290
Isoxazole Derivatives Isoxazole, acetyl groups 1605–1719 7.36–8.32 (aromatic protons) 160–290
Sulfonamide Derivatives Hydroxy, nitro, furyl 1611–1715 7.46–8.32 (aromatic protons) 236–263
Target Compound Tetramethylphenyl Inferred: ~1670–1700 Inferred: 7.0–8.5 (aromatic) Likely >250
  • The tetramethylphenyl group is expected to upfield-shift aromatic protons in ¹H NMR due to electron-donating methyl groups.

Biological Activity

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. The general structure can be represented as follows:

  • Chemical Formula : C19H18N4O3S
  • Molecular Weight : 378.44 g/mol

Anticancer Activity

Research has highlighted the antiproliferative effects of thiadiazole derivatives on various cancer cell lines. A study synthesized a series of novel 1,3,4-thiadiazole compounds and evaluated their effects on human cancer cell lines. The results indicated significant cytotoxicity against several types of cancer cells, suggesting that the thiadiazole moiety may enhance anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.2Apoptosis
Compound BHeLa12.7Cell Cycle Arrest
This compoundA54910.5Apoptosis

Antimicrobial Activity

The compound also exhibits noteworthy antimicrobial properties. Studies have reported that derivatives containing the 1,3,4-thiadiazole ring show significant activity against a range of bacterial and fungal strains. For instance, compounds with substitutions at the C-5 position demonstrated higher antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Aspergillus niger .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32.6 µg/mL
Compound DS. aureus47.5 µg/mL
This compoundA. niger25 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Thiadiazoles have been shown to inhibit key enzymes involved in cellular processes.
  • Induction of Oxidative Stress : These compounds may increase reactive oxygen species (ROS) levels in cells leading to oxidative damage.
  • Interference with DNA Replication : Some studies suggest that thiadiazoles can disrupt DNA synthesis in microbial cells.

Case Studies and Research Findings

A notable study investigated the efficacy of various thiadiazole derivatives against Leishmania major, demonstrating significant anti-leishmanial activity with IC50 values lower than standard treatments . The findings indicate that modifications to the thiadiazole structure can enhance biological potency.

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